molecular formula C42H54N8O6 B580014 Daclatasvir Diethyl Ester CAS No. 1009113-58-9

Daclatasvir Diethyl Ester

Cat. No. B580014
M. Wt: 766.944
InChI Key: ISZGANJVGZEVKJ-ZYADHFCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daclatasvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is marketed under the name DAKLINZA .


Synthesis Analysis

The manufacture of Daclatasvir is normally carried out using batch synthesis which typically requires long production times (3–15 days) and significant manpower and infrastructure . A compact manufacturing machine for the synthesis of the antiviral API daclatasvir has been developed, which enables multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment .


Molecular Structure Analysis

Daclatasvir is a first-in-class, highly selective, hepatitis C virus, non-structural protein 5a polymerase replication complex inhibitor with picomolar potency and broad genotypic coverage in vitro . More details about its molecular structure can be found on ChemSpider .


Chemical Reactions Analysis

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . The predominant route of elimination is via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .


Physical And Chemical Properties Analysis

Daclatasvir is an ionizable weak base with Pka values of 5.6 and 4.9 (for two imidazole groups); thus, the aqueous solubility is affected by changes in pH . The solubility of DCV decreases at higher pH with values of > 700, 11.5, 0.42, and 0.01 mg/mL at pH values of 0.8, 3.5, 4.1, and 7.3, respectively .

Safety And Hazards

Daclatasvir is considered toxic and is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

ethyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N8O6/c1-7-55-41(53)47-35(25(3)4)39(51)49-21-9-11-33(49)37-43-23-31(45-37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)32-24-44-38(46-32)34-12-10-22-50(34)40(52)36(26(5)6)48-42(54)56-8-2/h13-20,23-26,33-36H,7-12,21-22H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54)/t33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZGANJVGZEVKJ-ZYADHFCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(C)C)C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daclatasvir Diethyl Ester

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